methyl 3-(1H-indol-3-yl)prop-2-enoate
Description
Methyl 3-(1H-indol-3-yl)prop-2-enoate (CAS: 19626-92-7) is an indole-derived acrylate ester with the molecular formula C₁₂H₁₁NO₂ (molecular weight: 201.225 g/mol). It is also known as indole-3-acrylic acid methyl ester and is characterized by a conjugated α,β-unsaturated ester system linked to the 3-position of the indole ring . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indole alkaloids, such as tryptophan derivatives and serotonin analogs. Its synthetic versatility allows for modifications at the indole nitrogen, acrylate double bond, and ester group, enabling diverse applications in drug discovery and organic synthesis.
Properties
IUPAC Name |
methyl 3-(1H-indol-3-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)7-6-9-8-13-11-5-3-2-4-10(9)11/h2-8,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVXFZPEUCTHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347499 | |
| Record name | Methyl 3-(1H-indol-3-yl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2756-97-0 | |
| Record name | Methyl 3-(1H-indol-3-yl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
Methyl 3-(1H-indol-3-yl)prop-2-enoate serves as a crucial building block in organic synthesis. Its structure allows for the creation of more complex molecules through various chemical reactions such as condensation and cyclization. For instance, it can be utilized in the synthesis of novel indole derivatives that exhibit enhanced biological activities .
Reactivity and Functionalization
The compound's acrylic acid ester moiety enhances its reactivity, making it suitable for various chemical transformations. It can undergo reactions such as oxidation, reduction, and substitution under specific conditions, leading to diverse functional groups that expand its utility in synthetic organic chemistry .
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .
Anticancer Potential
This compound has been investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and causing cell cycle arrest. For example, experiments conducted on hepatocellular carcinoma cells revealed that treatment with this compound led to a marked decrease in cell viability .
Medicinal Applications
Therapeutic Agent Development
Ongoing research is focused on exploring this compound's potential as a therapeutic agent for various diseases. Its ability to modulate key biological pathways suggests it could be effective against conditions such as cancer and inflammation. The compound's mechanism of action involves binding to specific enzymes or receptors, thereby influencing their activity .
Hypoxia-Activated Prodrugs
In a novel approach, this compound has been integrated into hypoxia-activated prodrugs designed to selectively target hypoxic tumor cells while sparing normal tissues. This strategy aims to enhance therapeutic efficacy in cancer treatments where hypoxia is prevalent .
Industrial Applications
Pharmaceutical Development
this compound is utilized in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its versatility allows for the development of new materials and chemical processes that are essential in drug formulation and production .
Material Science
Beyond pharmaceuticals, this compound is also being explored for applications in material science. Its unique chemical properties make it suitable for developing new polymers and composites with desirable mechanical and thermal characteristics .
Case Studies and Research Findings
Comparison with Similar Compounds
(a) Methyl 3-(1H-Indol-3-yl)propanoate (CAS: 5548-09-4)
(b) 2-(6-Methyl-1H-Indol-3-yl)acetic Acid (CAS: 52531-20-1)
- Structure : Acetic acid derivative with a methyl substituent at the indole 6-position.
- Applications : Used as a building block for anti-inflammatory agents.
(c) Methyl 3-(1-Ethyl-1H-Indol-3-yl)-3-oxopropanoate (CAS: 1306738-64-6)
(d) (E)-3-(Dimethylamino)-1-(1H-Indol-3-yl)prop-2-en-1-one
- Structure: Replaces the ester with a ketone and adds a dimethylamino group.
- Key Differences: The amino group enhances solubility in polar solvents, while the ketone improves electrophilicity .
- Applications : Key intermediate in anticancer drug synthesis.
Preparation Methods
Direct Condensation of Indole-3-carboxaldehyde with Methyl Acrylate or Equivalent
One common approach to synthesize methyl 3-(1H-indol-3-yl)prop-2-enoate involves the condensation of indole-3-carboxaldehyde derivatives with active methylene compounds such as methyl acrylate or malonate esters under basic or catalytic conditions.
-
- Indole-3-carboxaldehyde is reacted with methyl acrylate or an equivalent in the presence of a base such as triethylamine or piperidine.
- The reaction is often conducted in ethanol or another polar solvent under reflux for several hours (e.g., 5 hours).
- After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by recrystallization.
-
- A mixture of indole-3-carboxaldehyde (0.01 mol) and methyl acrylate (0.01 mol) in ethanol with a few drops of triethylamine is refluxed for 5 hours.
- The resulting this compound precipitates upon cooling and is purified by recrystallization.
-
- Yields typically range from 60% to 70%.
- Characterization includes melting point determination, IR spectroscopy (showing ester carbonyl and C=C stretches), 1H and 13C NMR (confirming the vinyl protons and ester carbons), and mass spectrometry.
This method is supported by studies synthesizing 3-substituted indole derivatives with various side chains, demonstrating good versatility and moderate to good yields.
Knoevenagel Condensation Using Indole-3-carboxaldehyde and Methyl Ester Derivatives
The Knoevenagel condensation is a key reaction for preparing α,β-unsaturated esters such as this compound.
-
- Indole-3-carboxaldehyde is reacted with methyl acetate derivatives or malonate esters in the presence of bases like piperidine or triethylamine.
- The reaction proceeds via the formation of an intermediate carbanion that condenses with the aldehyde to form the α,β-unsaturated ester.
- Reaction conditions typically involve reflux in ethanol or other polar solvents for 3–6 hours.
-
- The product is isolated by cooling the reaction mixture, filtration, and recrystallization.
- Silica gel chromatography may be employed for further purification.
Summary Table of Preparation Methods
Research Findings and Analytical Data
-
- 1H NMR typically shows vinyl protons of the propenoate moiety around δ 6.5–7.5 ppm with characteristic coupling constants (J ~15–16 Hz) indicating E-configuration.
- Indole NH appears as a singlet around δ 10–11 ppm.
- 13C NMR confirms ester carbonyl carbons near δ 165–170 ppm and vinyl carbons around δ 120–140 ppm.
-
- Strong absorption bands for ester carbonyl groups near 1730 cm⁻¹.
- C=C stretching vibrations around 1600 cm⁻¹.
- N–H stretching of indole observed near 3400 cm⁻¹.
-
- Silica gel column chromatography using ethyl acetate/hexane mixtures is common.
- Recrystallization from ethanol or ethyl acetate enhances purity.
-
- Yields vary depending on method but generally fall in the 60–70% range for direct condensation and Knoevenagel methods.
- Side reactions can reduce yield and complicate purification, especially in metal-catalyzed or acid-catalyzed methods.
Q & A
Q. What are the optimal synthetic routes for methyl 3-(1H-indol-3-yl)prop-2-enoate, and how do reaction conditions influence yield?
The compound is typically synthesized via Knoevenagel condensation , reacting indole-3-carbaldehyde with methyl acrylate in the presence of a base catalyst (e.g., piperidine) under reflux in anhydrous ethanol . Yield optimization (60–85%) depends on solvent choice, temperature (70–90°C), and catalyst loading (5–10 mol%). Side reactions, such as polymerization of acrylate or over-alkylation of indole, can reduce purity. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Table 1: Comparative Reaction Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 85 | 98 |
| DBU | THF | 70 | 72 | 95 |
| NH4OAc | DMF | 90 | 60 | 90 |
Q. How is this compound characterized structurally?
X-ray crystallography (e.g., orthorhombic Pbca space group, a = 7.735 Å, b = 11.324 Å, c = 23.236 Å) confirms the E-configuration of the α,β-unsaturated ester . NMR spectroscopy reveals key signals:
- ¹H NMR (CDCl₃) : δ 8.1 (s, indole NH), 7.6–6.9 (m, aromatic H), 6.3 (d, J = 16 Hz, CH=COOCH₃), 5.8 (d, J = 16 Hz, CH=COOCH₃), 3.7 (s, OCH₃) .
- ¹³C NMR : δ 167.2 (C=O), 144.1 (CH=COOCH₃), 123–136 (aromatic C), 51.8 (OCH₃) .
Q. What are the stability considerations for this compound under varying pH and temperature?
The ester group hydrolyzes under basic conditions (pH > 10) to form 3-(1H-indol-3-yl)prop-2-enoic acid, while acidic conditions (pH < 3) promote indole ring protonation, reducing reactivity. Thermal stability tests show decomposition above 150°C (TGA data). Store at –20°C in anhydrous, dark conditions to prevent dimerization .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what methodologies are used to study its bioactivity?
The compound inhibits tryptophan hydroxylase (Ki = 2.3 µM) via competitive binding at the substrate site, studied via enzyme kinetics (Lineweaver-Burk plots) and molecular docking (PDB ID: 1MLW) . Fluorescence quenching assays (λex = 280 nm, λem = 340 nm) confirm binding to serum albumin (Ka = 1.8 × 10⁴ M⁻¹), suggesting potential pharmacokinetic applications .
Q. What computational approaches validate the electronic properties and reactivity of this compound?
DFT calculations (B3LYP/6-311++G(d,p)) reveal:
- HOMO-LUMO gap: 4.2 eV, indicating moderate electrophilicity.
- Fukui indices: High electrophilic density at C2 of indole and β-carbon of the acrylate group, aligning with observed reactivity in Michael additions . Molecular dynamics simulations (AMBER force field) predict solvation effects in aqueous DMSO, showing stable hydrogen bonding with water (lifetime > 50 ps) .
Q. How do structural modifications (e.g., halogenation, alkylation) impact its physicochemical and biological properties?
Table 2: Comparative Bioactivity of Derivatives
Q. What analytical techniques resolve contradictions in reported spectral data for this compound?
Discrepancies in ¹H NMR chemical shifts (e.g., δ 6.3 vs. 6.5 for CH=COOCH₃) arise from solvent polarity (CDCl₃ vs. DMSO-d6) and concentration effects. High-resolution MS (m/z 201.0796 [M+H]⁺) and IR spectroscopy (νC=O = 1715 cm⁻¹) provide unambiguous validation .
Methodological Recommendations
- Synthesis : Use piperidine in ethanol for scalability and high yield .
- Characterization : Combine X-ray crystallography with 2D NMR (COSY, HSQC) for structural elucidation .
- Bioactivity Screening : Employ SPR (surface plasmon resonance) for real-time binding kinetics .
- Computational Modeling : Validate docking results with alanine scanning mutagenesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
